![molecular formula C16H13FN6O2 B10835120 3-fluoro-N-hydroxy-4-[[pyrazin-2-yl(pyridazin-3-yl)amino]methyl]benzamide](/img/structure/B10835120.png)
3-fluoro-N-hydroxy-4-[[pyrazin-2-yl(pyridazin-3-yl)amino]methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID28092474-Compound-33j is a small molecular drug developed by Karus Therapeutics Ltd. It is known for its inhibitory action on histone deacetylase 1 (HDAC1) and histone deacetylase 6 (HDAC6). The compound has a molecular formula of C16H13FN6O2 and is identified by PubChem Compound ID 117703439 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PMID28092474-Compound-33j involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are proprietary to Karus Therapeutics Ltd. and are not publicly disclosed.
Industrial Production Methods: Industrial production of PMID28092474-Compound-33j would typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced chemical reactors, purification techniques, and quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions: PMID28092474-Compound-33j undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
PMID28092474-Compound-33j has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of histone deacetylases and their role in epigenetic regulation.
Biology: Employed in research to understand the biological functions of histone deacetylases and their impact on gene expression.
Industry: Utilized in the development of new drugs targeting histone deacetylases for various therapeutic applications.
Mechanism of Action
PMID28092474-Compound-33j exerts its effects by inhibiting histone deacetylase 1 (HDAC1) and histone deacetylase 6 (HDAC6). Histone deacetylases are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting these enzymes, PMID28092474-Compound-33j promotes histone acetylation, resulting in a more relaxed chromatin structure and increased gene expression .
Comparison with Similar Compounds
- PMID29671355-Compound-23
- PMID28092474-Compound-33k
- PMID28092474-Compound-33l
Comparison: PMID28092474-Compound-33j is unique in its dual inhibition of both HDAC1 and HDAC6, whereas other similar compounds may target only one of these enzymes. This dual inhibition provides a broader spectrum of activity and potential therapeutic benefits. Additionally, PMID28092474-Compound-33j has been shown to have a distinct chemical structure and pharmacokinetic profile compared to its analogs .
Properties
Molecular Formula |
C16H13FN6O2 |
|---|---|
Molecular Weight |
340.31 g/mol |
IUPAC Name |
3-fluoro-N-hydroxy-4-[[pyrazin-2-yl(pyridazin-3-yl)amino]methyl]benzamide |
InChI |
InChI=1S/C16H13FN6O2/c17-13-8-11(16(24)22-25)3-4-12(13)10-23(14-2-1-5-20-21-14)15-9-18-6-7-19-15/h1-9,25H,10H2,(H,22,24) |
InChI Key |
JRLWVTOAMRASSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1)N(CC2=C(C=C(C=C2)C(=O)NO)F)C3=NC=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-hydroxy-4-[[(3-methyl-1,2,4-oxadiazol-5-yl)-pyridin-2-ylamino]methyl]benzamide](/img/structure/B10835050.png)
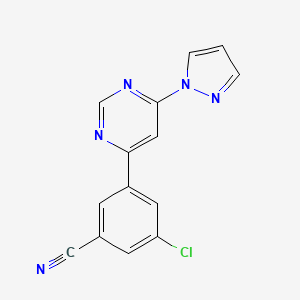
![N-(benzo[1,3]dioxol-4-ylmethyl)-2-Fluoro-N-(2-phenyloxy-phenyl)acetamide](/img/structure/B10835067.png)

![[3-Amino-3-(hydroxymethyl)-5-(4-octylphenyl)pent-1-enyl]phosphonic acid](/img/structure/B10835075.png)
![(4-bromophenyl) (E,3S)-5-methyl-3-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]hex-1-ene-1-sulfonate](/img/structure/B10835080.png)
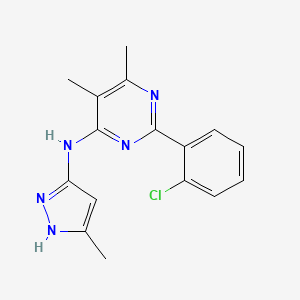
![4-[[(5-fluoropyridin-2-yl)-pyrazin-2-ylamino]methyl]-N-hydroxybenzamide](/img/structure/B10835086.png)
![(2R)-N-(1-cyanocyclopropyl)-3-(cyclopropylmethylsulfanyl)-2-[[(2S)-1,1-difluoro-1-(4-methylsulfanylphenoxy)pent-3-yn-2-yl]amino]propanamide](/img/structure/B10835089.png)
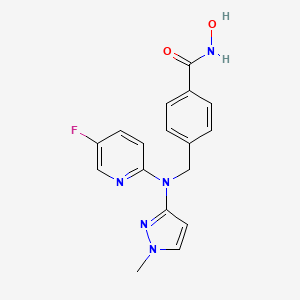
![7-[[2-Chloro-3-(trifluoromethyl)phenyl]methyl]-6-ethyl-3-pyrazin-2-yl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B10835110.png)
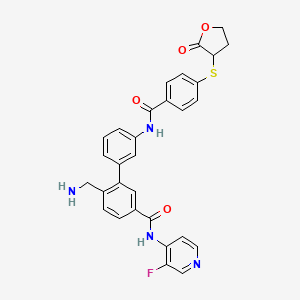
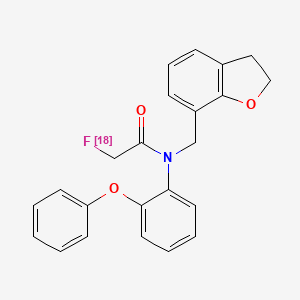
![N-cyclopropyl-3-[[3-(3,5-dichloro-4-hydroxyphenyl)-2-[[2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]amino]propanoyl]amino]-2-oxopentanamide](/img/structure/B10835134.png)
